4-Aminophenol-d7

Catalog No.
S690730
CAS No.
285132-88-9
M.F
C6H7NO
M. Wt
116.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenol-d7

CAS Number

285132-88-9

Product Name

4-Aminophenol-d7

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-deuteriooxyaniline

Molecular Formula

C6H7NO

Molecular Weight

116.17 g/mol

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3

InChI Key

PLIKAWJENQZMHA-ZZLZVNDKSA-N

SMILES

C1=CC(=CC=C1N)O

Canonical SMILES

C1=CC(=CC=C1N)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])O[2H])[2H]

Studying Metabolism

One crucial application of 4-AP-d7 is investigating the metabolism of 4-AP in living organisms. Scientists can administer 4-AP-d7 to a biological system, such as cells or an animal model, and then track the fate of the compound through its metabolites. Since 4-AP-d7 contains deuterium atoms, these labeled atoms can be distinguished from naturally occurring hydrogen atoms using specialized analytical techniques such as mass spectrometry . This allows researchers to identify the pathways involved in 4-AP metabolism and measure the rate of these processes.

4-Aminophenol-d7 is a deuterated form of 4-aminophenol, which is an organic compound with the molecular formula C6H7NO\text{C}_6\text{H}_7\text{NO}. The deuterated variant, 4-aminophenol-d7, has the same chemical structure but includes deuterium atoms, making it useful in various research applications, particularly in studies involving isotopic labeling. This compound appears as a white powder and is moderately soluble in alcohols and water. It is known for its role as a precursor in the synthesis of pharmaceuticals, including paracetamol (acetaminophen) .

Similar to its non-deuterated counterpart. Key reactions include:

  • Acetylation: Reacting with acetic anhydride yields paracetamol-d7, which is important for studying drug metabolism and pharmacokinetics.
  • Diazotization: The compound can be converted into diazonium salts, which are valuable intermediates in dye synthesis.
  • Reduction Reactions: It can be reduced to various derivatives, including amines and phenols, depending on the reagents used.

These reactions are critical for synthetic organic chemistry and pharmaceutical development .

4-Aminophenol-d7 can be synthesized through several methods:

  • From Nitrobenzene: Nitrobenzene can be electrolytically converted to phenylhydroxylamine, which rearranges to form 4-aminophenol-d7.
  • Hydrogenation of 4-Nitrophenol-d7: This method involves reducing 4-nitrophenol using catalysts such as Raney Nickel or other reducing agents.
  • Bamberger Rearrangement: Starting from phenol-d6, nitration followed by reduction can yield 4-aminophenol-d7.

These methods highlight the versatility in synthesizing this compound while ensuring high purity and isotopic integrity .

The primary applications of 4-aminophenol-d7 include:

  • Pharmaceutical Research: Used as a labeled precursor in the synthesis of drugs like paracetamol for pharmacokinetic studies.
  • Analytical Chemistry: Employed in mass spectrometry and NMR spectroscopy to track metabolic pathways and interactions.
  • Synthetic Intermediates: Acts as a building block for various organic compounds and dyes.

These applications make it a valuable compound in both academic research and industrial settings .

Interaction studies involving 4-aminophenol-d7 often focus on its metabolic pathways and how it interacts with enzymes involved in drug metabolism. Due to its isotopic labeling, researchers can use techniques such as mass spectrometry to monitor how the compound is processed in biological systems. This can help elucidate potential toxicological effects or therapeutic efficacy when used in pharmaceuticals .

Several compounds share structural similarities with 4-aminophenol-d7. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
2-AminophenolC6H7NO\text{C}_6\text{H}_7\text{NO}Isomeric form with different reactivity; used in dye synthesis.
3-AminophenolC6H7NO\text{C}_6\text{H}_7\text{NO}Another isomer; less commonly used but important in certain reactions.
ParacetamolC8H9NO2\text{C}_8\text{H}_{9}\text{NO}_2Acetylated derivative of 4-aminophenol; widely used analgesic.
4-NitrophenolC6H5NO3\text{C}_6\text{H}_5\text{NO}_3Precursor for synthesizing aminophenols; important in organic synthesis.

The uniqueness of 4-aminophenol-d7 lies in its isotopic labeling, which provides enhanced capabilities for tracing and understanding chemical behavior in biological systems compared to its non-deuterated counterparts .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Wikipedia

4-(~2~H_2_)Amino(O-~2~H_5_)phenol

Dates

Modify: 2023-08-15

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